molecular formula C15H20N5O7P-2 B1264213 N(6)-(dimethylallyl)adenosine 5'-phosphate(2-)

N(6)-(dimethylallyl)adenosine 5'-phosphate(2-)

Cat. No. B1264213
M. Wt: 413.32 g/mol
InChI Key: DUISZFLWBAPRBR-SDBHATRESA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-(dimethylallyl)adenosine 5'-phosphate(2-) is dianion of N(6)-(dimethylallyl)adenosine 5'-phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a N(6)-(dimethylallyl)adenosine 5'-monophosphate.

Scientific Research Applications

Synthesis and Chemical Properties

  • N(6)-(dimethylallyl)adenosine 5'-phosphate(2-) and related compounds have been explored in the synthesis of various nucleoside derivatives. Griffin and Reese (1963) described the synthesis of N1- and N6-methyladenosine 5'-pyrophosphates, showcasing the chemical properties and potential for further modifications in nucleoside chemistry (Griffin & Reese, 1963).

Interaction with Other Compounds

  • Häring and Martin (1983) studied the interactions of (ethylenediamine)Pd(II) with nucleosides and nucleotides including adenosine and its phosphates, contributing to the understanding of how N(6)-(dimethylallyl)adenosine 5'-phosphate(2-) interacts with other chemical entities (Häring & Martin, 1983).

Biochemical Studies

  • Ikehara, Harada, and Ohtsuka (1966) conducted a study involving the synthesis of trinucleoside diphosphates containing N(6)-Dimethyladenosine, contributing to the field of polynucleotides and their biochemical applications (Ikehara, Harada & Ohtsuka, 1966).

Molecular Structure and Conformation

  • The molecular structure and conformational behavior of adenine dinucleoside monophosphates, including derivatives of N(6)-dimethyladenosine, were explored by Olsthoorn et al. (1982), providing insights into their behavior in solution (Olsthoorn, Doornbos, de Leeuw & Altona, 1982).

Enzymatic Interactions and Biological Activity

  • Hong, Tritsch, Mittelman, Hebborn, and Chheda (1975) discussed the synthesis and antitumor activity of derivatives of N6-substituted adenosine 5'-phosphates, revealing the biological activities and potential therapeutic applications of these compounds (Hong, Tritsch, Mittelman, Hebborn & Chheda, 1975).

properties

Product Name

N(6)-(dimethylallyl)adenosine 5'-phosphate(2-)

Molecular Formula

C15H20N5O7P-2

Molecular Weight

413.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C15H22N5O7P/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,16,17,18)(H2,23,24,25)/p-2/t9-,11-,12-,15-/m1/s1

InChI Key

DUISZFLWBAPRBR-SDBHATRESA-L

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(6)-(dimethylallyl)adenosine 5'-phosphate(2-)
Reactant of Route 2
N(6)-(dimethylallyl)adenosine 5'-phosphate(2-)
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N(6)-(dimethylallyl)adenosine 5'-phosphate(2-)
Reactant of Route 4
N(6)-(dimethylallyl)adenosine 5'-phosphate(2-)
Reactant of Route 5
N(6)-(dimethylallyl)adenosine 5'-phosphate(2-)
Reactant of Route 6
N(6)-(dimethylallyl)adenosine 5'-phosphate(2-)

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